N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a chlorobenzenesulfonamide group
Mechanism of Action
Mode of action
Benzo[b]thiophene compounds have been found to interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Benzo[b]thiophene compounds have been found to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The properties of similar compounds could provide some insights .
Result of action
Benzo[b]thiophene compounds have been found to have various biological effects, depending on their specific structures and targets .
Action environment
Factors such as ph, temperature, and the presence of other compounds can generally affect the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide typically involves multiple steps:
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Formation of Benzo[b]thiophene Derivative: : The initial step often involves the synthesis of the benzo[b]thiophene core. This can be achieved through cyclization reactions involving thiophenes and benzene derivatives under acidic or basic conditions .
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Hydroxypropylation: : The benzo[b]thiophene derivative is then subjected to a hydroxypropylation reaction. This step usually involves the reaction of the benzo[b]thiophene with an epoxide, such as propylene oxide, in the presence of a base like sodium hydroxide .
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Sulfonamide Formation: This can be done by reacting the hydroxypropylated benzo[b]thiophene with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be critical to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
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Reduction: : The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) .
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Substitution: : The chlorine atom in the chlorobenzenesulfonamide group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The benzo[b]thiophene moiety is known for its biological activity, and modifications can enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modifications.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide: Similar structure but lacks the hydroxypropyl and chlorobenzenesulfonamide groups.
2-Chlorobenzenesulfonamide: Contains the sulfonamide group but lacks the benzo[b]thiophene and hydroxypropyl groups.
N-(2-Hydroxypropyl)benzo[b]thiophene: Lacks the chlorobenzenesulfonamide group.
Uniqueness
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzo[b]thiophene moiety enhances its potential for biological applications, while the hydroxypropyl and chlorobenzenesulfonamide groups provide sites for further chemical modifications.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNAHCDBIHMVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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